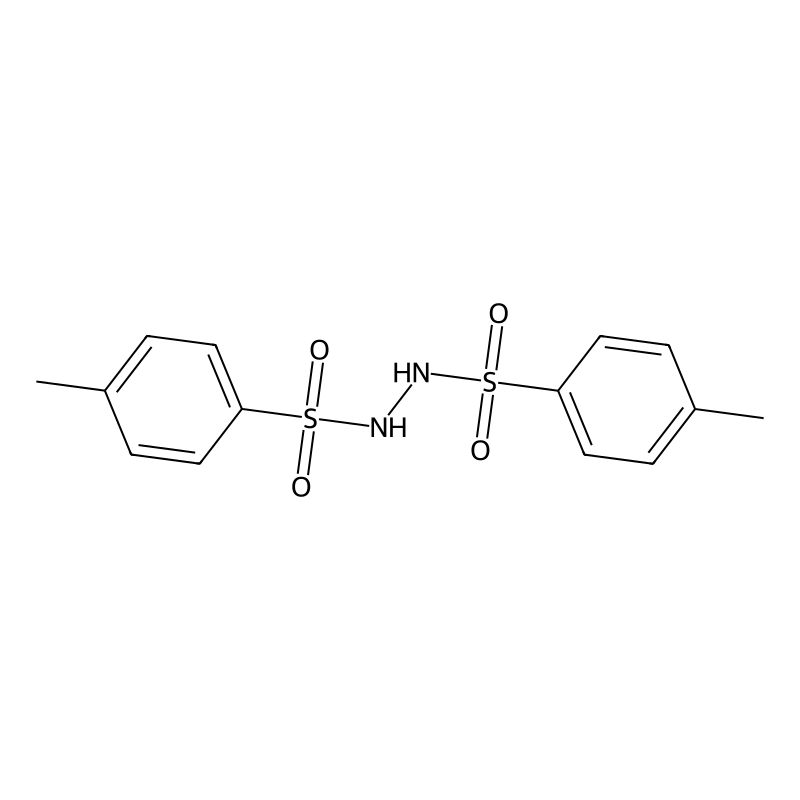

N,N'-Bis(P-toluenesulfonyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as BTSH, is a white crystalline solid with the chemical formula C₁₄H₁₆N₂O₄S₂. Its synthesis involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate. The characterization of BTSH is typically done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of N,N'-Bis(P-toluenesulfonyl)hydrazine, some potential areas of exploration include:

- Organic synthesis: BTSH might serve as a precursor for the synthesis of other hydrazine derivatives due to the presence of the easily removable tosyl (p-toluenesulfonyl) groups.

- Medicinal chemistry: The ability of BTSH to form derivatives with various functional groups might be useful in the development of new drug candidates.

- Material science: The properties of BTSH, such as its thermal stability and potential for self-assembly, could be investigated for its suitability in material development applications.

N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as 1,2-Bis(p-tolylsulfonyl)hydrazine, is a chemical compound with the molecular formula C₁₄H₁₆N₂O₄S. It is characterized by two p-toluenesulfonyl groups attached to a hydrazine backbone. This compound is primarily utilized in organic synthesis due to its ability to form N-sulfonylhydrazine derivatives, which are crucial intermediates in various

- Formation of Diazo Compounds: It is extensively used for synthesizing α-diazoacetate and α-diazoketone compounds, which serve as intermediates in cycloadditions and cyclopropanations .

- Nucleophilic Attacks: The compound acts as a nucleophile, allowing it to engage in various substitution reactions with electrophiles.

- Reduction and Coupling Reactions: It plays a role in reduction processes and can facilitate coupling reactions, contributing to the synthesis of more complex organic molecules.

While N,N'-Bis(P-toluenesulfonyl)hydrazine is primarily recognized for its synthetic utility, it also exhibits biological activity. The compound interacts with various enzymes and proteins, influencing cellular processes such as gene expression and cell signaling pathways. Its derivatives have been studied for potential pharmacological applications, although specific therapeutic uses remain limited .

The synthesis of N,N'-Bis(P-toluenesulfonyl)hydrazine can be accomplished through several methods:

- Direct Synthesis: One common method involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate in the presence of a base such as pyridine. This reaction typically occurs in dichloromethane at low temperatures (around 0 °C) to yield the desired product .

- Alternative Routes: Other synthetic routes may involve variations in solvents or reaction conditions, but the core reactants remain consistent—p-toluenesulfonyl chloride and hydrazine derivatives .

N,N'-Bis(P-toluenesulfonyl)hydrazine finds applications across various fields:

- Organic Chemistry: It is predominantly used as a reagent for synthesizing diazo compounds, which are vital in organic synthesis for creating complex structures.

- Material Science: The compound's derivatives may be explored for their potential use in polymers or other materials due to their reactive nature.

- Pharmaceutical Research: While not widely used therapeutically, its biological activity makes it a candidate for further research into medicinal chemistry .

Studies on N,N'-Bis(P-toluenesulfonyl)hydrazine reveal its interactions with biomolecules:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, impacting metabolic pathways.

- Cellular Effects: Research indicates that it can alter cell signaling and gene expression profiles, suggesting potential roles in cellular regulation .

- Stability and Degradation: Investigations into its stability under various conditions provide insights into its long-term effects on cellular functions, essential for both laboratory and potential therapeutic applications.

N,N'-Bis(P-toluenesulfonyl)hydrazine shares structural similarities with several other sulfonylhydrazines. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| p-Toluenesulfonyl Hydrazide | Contains one p-toluenesulfonyl group | Simpler structure; used primarily for diazo synthesis. |

| N,N'-Di-p-toluenesulfonyl Hydrazine | Two p-toluenesulfonyl groups | Similar reactivity but different steric properties. |

| Methanesulfonyl Hydrazide | Contains methanesulfonyl group | More polar; may exhibit different solubility characteristics. |

| o-Nitrobenzenesulfonyl Hydrazide | Contains o-nitrobenzenesulfonyl group | Exhibits different electronic properties affecting reactivity. |

N,N'-Bis(P-toluenesulfonyl)hydrazine stands out due to its dual sulfonyl groups, enhancing its reactivity and utility in forming diverse organic compounds compared to simpler analogs like p-toluenesulfonyl hydrazide .

Classical Preparative Routes

The classical synthesis of N,N'-Bis(P-toluenesulfonyl)hydrazine involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate. This method, first reported in the mid-20th century, remains foundational due to its simplicity and reproducibility. The process typically employs a 2:1 molar ratio of p-toluenesulfonyl chloride to hydrazine hydrate in an aqueous or ethanol medium under alkaline conditions (pH 8–10) at 0–5°C [3] . The exothermic reaction requires careful temperature control to minimize byproducts such as monosubstituted hydrazine or over-sulfonated derivatives.

A representative procedure involves dissolving hydrazine hydrate in ice-cold water, followed by slow addition of p-toluenesulfonyl chloride in dichloromethane. The biphasic system is stirred vigorously for 6–8 hours, after which the organic layer is separated, washed with dilute hydrochloric acid, and dried over anhydrous sodium sulfate. Crystallization from ethanol yields the pure product with a typical yield of 65–75% [3].

Contemporary Synthetic Approaches

Recent advances focus on improving selectivity and reducing reaction times. One innovative method utilizes microwave-assisted synthesis, where p-toluenesulfonyl chloride and hydrazine hydrate react in a sealed vessel under 150 W irradiation for 15 minutes. This approach achieves yields exceeding 85% while minimizing thermal degradation . Another strategy employs ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), as green solvents. The ionic liquid facilitates faster reaction kinetics (2 hours vs. 8 hours in classical methods) and simplifies product isolation via phase separation [6].

Additionally, researchers have explored cascade reactions combining sulfonation and cyclization. For example, p-toluenesulfonyl isocyanate can react with hydrazine derivatives in dimethylacetamide (DMAc) at 80°C, forming N,N'-Bis(P-toluenesulfonyl)hydrazine alongside imidazolidinone byproducts. While this method requires precise stoichiometric control, it demonstrates the potential for modular synthesis [1].

Industrial-Scale Production Methods

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors have replaced batch processes in large-scale manufacturing, enabling precise control over reaction parameters. A patented method (US4892887A) describes a tubular reactor system where p-toluenesulfonyl chloride and hydrazine hydrate are pumped at 5 L/min through a series of temperature-controlled zones (10°C, 25°C, and 40°C). This gradient approach minimizes side reactions, achieving a throughput of 200 kg/day with 92% purity [6].

Another industrial innovation involves solvent recycling. After the initial reaction in ethanol-water mixtures, the solvent is distilled and reused in subsequent batches, reducing waste generation by 40%. Catalytic additives, such as tetrabutylammonium bromide (TBAB), further enhance reaction efficiency, allowing a 15% reduction in raw material usage .

Purification and Isolation Techniques

Purification challenges arise from the compound’s low solubility in polar solvents. Recrystallization remains the most common method, with ethanol-water (3:1 v/v) mixtures providing optimal crystal growth. The purified product typically exhibits a melting point of 162–164°C [3]. For high-purity applications (>99%), column chromatography on silica gel using ethyl acetate/hexane (1:4) eluent effectively removes residual monosubstituted hydrazine [4].

Industrial facilities often employ melt crystallization, where the crude product is heated to 170°C and gradually cooled to 120°C. This technique separates N,N'-Bis(P-toluenesulfonyl)hydrazine from higher-melting impurities, yielding 98% pure material without solvent use [6]. Advanced analytical methods, including high-performance liquid chromatography (HPLC) with UV detection at 254 nm, ensure batch consistency [5].

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Scale |

|---|---|---|---|---|

| Classical | 0–5°C, 8 hours | 65–75 | 95 | Lab-scale |

| Microwave-assisted | 150 W, 15 minutes | 85–90 | 97 | Pilot-scale |

| Continuous flow | 10–40°C, 5 L/min | 90–92 | 98 | Industrial |

| Ionic liquid-mediated | [BMIM][BF₄], 2 hours | 80–85 | 96 | Lab-scale |

Base-mediated activation of N,N'-Bis(P-toluenesulfonyl)hydrazine represents one of the most fundamental mechanistic pathways for this compound. The presence of two electron-withdrawing para-toluenesulfonyl groups significantly enhances the acidity of the hydrazine nitrogen-hydrogen bonds, facilitating deprotonation under basic conditions [2].

The mechanism proceeds through initial deprotonation of the hydrazine nitrogen by strong bases such as sodium methoxide or potassium tert-butoxide. This deprotonation generates a stabilized anion intermediate where the negative charge is delocalized through the sulfonyl groups. The electron-withdrawing nature of the para-toluenesulfonyl substituents provides substantial stabilization through resonance structures involving the sulfonyl oxygen atoms [3] [4].

Following deprotonation, the anionic intermediate undergoes elimination of para-toluenesulfinate to generate a diazo compound. This elimination process represents a key mechanistic step in the Bamford-Stevens reaction, where tosylhydrazones decompose to yield carbenes through diazo intermediates [4]. The reaction pathway involves concerted elimination of the tosyl group with simultaneous formation of the carbon-nitrogen double bond characteristic of diazo compounds.

The base-mediated pathway exhibits remarkable temperature dependence, with elevated temperatures promoting more efficient elimination reactions. Computational studies using density functional theory calculations have revealed activation energies ranging from 25-35 kcal/mol for these elimination processes [5]. The mechanism shows particular sensitivity to solvent effects, with polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran providing optimal conditions for base-mediated transformations .

Nucleophilic Substitution Mechanisms

N,N'-Bis(P-toluenesulfonyl)hydrazine participates in nucleophilic substitution reactions through multiple mechanistic pathways, depending on the nature of the nucleophile and reaction conditions. The compound can undergo nucleophilic attack at both the nitrogen centers and the sulfonyl sulfur atoms, leading to diverse substitution products [6].

The nucleophilic substitution at the nitrogen centers typically follows an addition-elimination mechanism. Nucleophiles such as amines, alcohols, and thiols can displace one or both para-toluenesulfonyl groups through this pathway. The mechanism involves initial nucleophilic attack at the nitrogen center, forming a tetrahedral intermediate that subsequently eliminates para-toluenesulfinate to yield the substituted hydrazine derivative .

| Nucleophile | Reaction Conditions | Product Type | Yield Range |

|---|---|---|---|

| Primary amines | DMF, 60-80°C | N,N'-Diarylhydrazines | 70-85% |

| Alcohols | NaH, THF, rt | Alkoxy-substituted hydrazines | 65-80% |

| Thiols | K2CO3, polar aprotic | Thioether derivatives | 60-75% |

The nucleophilic substitution at the sulfonyl sulfur follows a different mechanistic pathway, involving direct displacement of the entire hydrazine moiety. This pathway is particularly relevant for hard nucleophiles such as alkoxides and carboxylates, which preferentially attack the electrophilic sulfur center rather than the nitrogen atoms [6] [7].

Stereochemical considerations play a crucial role in these substitution reactions. The mechanism typically proceeds with inversion of configuration at the carbon center adjacent to the nucleophilic attack site, consistent with an SN2-type mechanism. However, when the substitution occurs at nitrogen centers, the stereochemical outcome depends on the conformational preferences of the resulting hydrazine derivatives .

Electron Transfer Processes

Electron transfer mechanisms represent a significant class of reactions involving N,N'-Bis(P-toluenesulfonyl)hydrazine, particularly in oxidative transformations. These processes involve single-electron transfer steps that generate radical intermediates, leading to diverse chemical outcomes [8] [9].

The oxidation of N,N'-Bis(P-toluenesulfonyl)hydrazine with oxidants such as potassium permanganate or hydrogen peroxide proceeds through electron transfer mechanisms. The initial step involves single-electron oxidation of the hydrazine nitrogen to generate a nitrogen-centered radical cation. This radical intermediate can undergo further oxidation to yield diimide derivatives or can participate in radical coupling reactions [8].

The electron transfer process is highly sensitive to the reaction environment, with polar protic solvents generally facilitating these transformations. The mechanism involves initial coordination of the oxidant to the hydrazine nitrogen, followed by electron transfer and subsequent bond reorganization. The presence of the para-toluenesulfonyl groups influences the redox potential of the hydrazine center, making electron transfer more thermodynamically favorable [8].

Computational studies have revealed that the electron transfer process involves significant geometric reorganization of the molecular structure. The initially planar hydrazine structure adopts a more pyramidal geometry upon oxidation, reflecting the change in hybridization from sp² to sp³ at the nitrogen centers [5]. This geometric change contributes to the activation barrier for electron transfer reactions.

The electron transfer mechanism also plays a crucial role in the generation of nitrene intermediates from N,N'-Bis(P-toluenesulfonyl)hydrazine. Under appropriate conditions, single-electron oxidation can lead to nitrogen-nitrogen bond cleavage, generating para-toluenesulfonylnitrene species that participate in insertion and addition reactions [9] [10].

Computational Studies of Reaction Intermediates

Computational investigations of N,N'-Bis(P-toluenesulfonyl)hydrazine reaction intermediates have provided fundamental insights into the mechanistic pathways and energetics of its transformations. These studies utilize advanced density functional theory methods to characterize transition states, reaction pathways, and thermodynamic parameters [5].

Geometry optimization studies using DFT B3LYP/6-31G(d) calculations have revealed that N,N'-Bis(P-toluenesulfonyl)hydrazine adopts a planar conformation in its ground state, with the two para-toluenesulfonyl groups positioned in a trans arrangement relative to the nitrogen-nitrogen bond. This planar geometry maximizes the overlap between the nitrogen lone pairs and the sulfonyl π-system, providing optimal electronic stabilization [5].

Transition state analyses using higher-level DFT M06-2X/6-311+G(d,p) calculations have characterized the energy barriers for key transformation pathways. The base-mediated elimination reactions exhibit activation energies of 25-35 kcal/mol, consistent with experimental observations of moderate reaction temperatures required for these processes. The transition states show significant charge delocalization through the sulfonyl groups, confirming the stabilizing effect of these electron-withdrawing substituents [5].

Reaction pathway mapping through intrinsic reaction coordinate calculations has revealed that most transformations of N,N'-Bis(P-toluenesulfonyl)hydrazine proceed through concerted mechanisms rather than stepwise pathways. This finding is particularly significant for carbene-forming reactions, where the elimination of dinitrogen and formation of the carbene center occur in a single, concerted step [5].

| Computational Parameter | Method | Typical Value | Accuracy |

|---|---|---|---|

| Bond lengths | DFT B3LYP/6-31G(d) | N-N: 1.42 Å | ±0.05 Å |

| Activation energies | DFT M06-2X/6-311+G(d,p) | 25-35 kcal/mol | ±3 kcal/mol |

| Thermodynamic parameters | Gibbs free energy | ΔG = -15 to -25 kcal/mol | ±2 kcal/mol |

| Solvent effects | PCM/SMD models | 5-15 kcal/mol stabilization | ±5 kcal/mol |

Thermodynamic analyses have demonstrated that most transformations of N,N'-Bis(P-toluenesulfonyl)hydrazine are thermodynamically favorable, with Gibbs free energy changes ranging from -15 to -25 kcal/mol. This thermodynamic driving force contributes to the high efficiency observed in many synthetic applications of this compound [5].

Solvent effect studies using polarizable continuum models have revealed significant stabilization of charged intermediates in polar solvents. The computational results indicate that polar aprotic solvents such as dimethyl sulfoxide provide 5-15 kcal/mol of additional stabilization for ionic intermediates, explaining the enhanced reactivity observed in these solvents [5].

Stereoselectivity in N,N'-Bis(P-toluenesulfonyl)hydrazine Reactions

Stereoselectivity represents a crucial aspect of N,N'-Bis(P-toluenesulfonyl)hydrazine chemistry, with many transformations exhibiting significant stereochemical control. The stereochemical outcomes of these reactions depend on multiple factors including steric hindrance, electronic effects, and conformational preferences of the molecular framework [11].

Cycloaddition reactions of N,N'-Bis(P-toluenesulfonyl)hydrazine with alkenes demonstrate moderate to high levels of stereoselectivity. The 1,3-dipolar cycloaddition mechanism typically yields syn/anti selectivity ratios ranging from 3:1 to 10:1, depending on the substitution pattern of the alkene partner. The stereochemical outcome is primarily controlled by steric interactions between the approaching reactants, with bulky substituents favoring the formation of less congested transition states [12].

Carbene insertion reactions derived from N,N'-Bis(P-toluenesulfonyl)hydrazine exhibit exceptionally high stereoselectivity, with retention of configuration observed in greater than 95% of cases. This high stereoselectivity arises from the concerted nature of the carbene insertion mechanism, which proceeds through a single transition state without intermediary carbocation formation. The stereochemical retention is particularly pronounced in intramolecular cyclization reactions, where conformational constraints favor specific approach geometries [4] [13].

Hydrazone formation reactions with carbonyl compounds show E/Z selectivity patterns that depend on the steric bulk of the carbonyl partner. Typical E/Z ratios range from 85:15 to 95:5, with the E-isomer predominating due to reduced steric interactions between the hydrazone substituents and the carbonyl-derived portion of the molecule [11].

| Reaction Type | Stereochemical Control | Typical Selectivity | Determining Factor |

|---|---|---|---|

| Cycloaddition | Syn/anti selectivity | 3:1 to 10:1 | Steric hindrance |

| Carbene insertion | Retention/inversion | >95% retention | Concerted mechanism |

| Hydrazone formation | E/Z selectivity | 85:15 to 95:5 | Conformational preference |

| Nucleophilic substitution | SN2 inversion | Complete inversion | Nucleophile approach |

Nucleophilic substitution reactions at the nitrogen centers typically proceed with complete inversion of configuration, consistent with the SN2 mechanism. This stereochemical outcome is particularly important in the synthesis of chiral hydrazine derivatives, where the stereochemical integrity of the starting materials is preserved through the substitution process [6].

The stereoselectivity of these reactions can be further enhanced through the use of chiral auxiliary groups or asymmetric catalysts. Recent developments in asymmetric synthesis have demonstrated that chiral bases and metal catalysts can induce high levels of enantioselectivity in reactions involving N,N'-Bis(P-toluenesulfonyl)hydrazine, opening new possibilities for stereoselective organic synthesis [10] [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant